1-Bromo-2,5-dichloro-3-nitrobenzene
Overview
Description
1-Bromo-2,5-dichloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitro groups.
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction . This process could potentially lead to the formation of reactive intermediates, which may interact with cellular targets.
Biochemical Pathways
It’s known that nitroaromatic compounds can be reduced by direct reaction with sorbed sulfides . This reaction could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The lipophilicity and water solubility of a compound can significantly impact its bioavailability .
Result of Action
It’s known that nitroaromatic compounds can undergo reduction , potentially leading to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various effects.
Action Environment
The action, efficacy, and stability of 1-Bromo-2,5-dichloro-3-nitrobenzene can be influenced by various environmental factors. For instance, the presence of black carbons (graphite, activated carbon, and biochar) can mediate the degradation of nitrated compounds by sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dichloro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and halogens) on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen or nitro groups.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-3-nitrobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and agrochemicals due to its potential biological activity.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Environmental Chemistry: It is studied for its role in environmental pollutants and their degradation pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the additional chlorine atoms.
2,5-Dichloronitrobenzene: Lacks the bromine atom but has similar reactivity due to the nitro and chlorine groups.
1-Bromo-4,5-dichloro-2-nitrobenzene: Similar structure with different positions of the substituents.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZFLRDPMATAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593044 | |
Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219963-62-9 | |
Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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